![molecular formula C19H16BrN3O2S B2824492 (Z)-N-(6-乙酰氨基-3-烯丙基苯并[d]噻唑-2(3H)-基亚甲基)-4-溴苯甲酰胺 CAS No. 865180-47-8](/img/structure/B2824492.png)
(Z)-N-(6-乙酰氨基-3-烯丙基苯并[d]噻唑-2(3H)-基亚甲基)-4-溴苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
降血糖和降血脂活性
(Z)-N-(6-乙酰氨基-3-烯丙基苯并[d]噻唑-2(3H)-亚烷基)-4-溴苯甲酰胺及其类似物已被探索其在治疗 2 型糖尿病中的潜力。研究表明,这些化合物可以显着降低高脂饮食喂养的 Sprague-Dawley 大鼠的葡萄糖、胆固醇和甘油三酯水平,表明它们在管理糖尿病和相关脂质障碍中发挥作用 (Mehendale-Munj、Ghosh 和 Ramaa,2011)。
抗菌特性
噻唑烷二酮环是这些分子中的关键成分,与抗菌特性相关。几项研究合成了包含该部分的新型化合物,并展示了显着的抗菌和抗真菌活性。这包括对多种微生物菌株的有效性,使这些化合物在开发新的抗菌剂方面具有潜在价值 (Darwish、Abdel Fattah、Attaby 和 Al-Shayea,2014)。
抗肿瘤活性
对 (Z)-N-(6-乙酰氨基-3-烯丙基苯并[d]噻唑-2(3H)-亚烷基)-4-溴苯甲酰胺和相关化合物的抗肿瘤特性的研究一直是一个重要的兴趣领域。这些化合物已经过测试,以了解它们对各种人类肿瘤细胞系的潜在抗肿瘤活性,显示出相当大的抗癌活性。这为开发新的癌症疗法指出了一个有希望的方向 (Yurttaş、Tay 和 Demirayak,2015)。
抑制乙型肝炎病毒复制
噻唑烷类,包括与 (Z)-N-(6-乙酰氨基-3-烯丙基苯并[d]噻唑-2(3H)-亚烷基)-4-溴苯甲酰胺结构相似的化合物,在抑制乙型肝炎病毒复制方面显示出有希望的结果。此应用特别值得注意,因为它为治疗病毒感染开辟了潜在途径 (Stachulski 等人,2011)。
作用机制
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with its target, PTP1B, by binding to the catalytic and second aryl binding site of the enzyme . This binding inhibits the activity of PTP1B, leading to enhanced insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. Enhanced insulin signaling can lead to improved glucose uptake and metabolism, while enhanced leptin signaling can lead to decreased appetite and increased energy expenditure .
Pharmacokinetics
The compound’s good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy suggest that it may have favorable adme properties .
Result of Action
The compound displays good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also exhibits good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound could have potential therapeutic benefits in the treatment of type II diabetes .
属性
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h3-9,11H,1,10H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUKBMDZJPQWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。